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molecular formula C11H12N2OS B8755502 1-(2-aminoethyl)-5-(thiophen-2-yl)pyridin-2(1H)-one

1-(2-aminoethyl)-5-(thiophen-2-yl)pyridin-2(1H)-one

Cat. No. B8755502
M. Wt: 220.29 g/mol
InChI Key: VEILZMMJJSPNTE-UHFFFAOYSA-N
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Patent
US08314087B2

Procedure details

To a solution of tert-butyl 2-(2-oxo-5-(thiophen-2-yl)pyridin-1(2H)-yl)ethylcarbamate (125 mg, 390 μmol) in CH2Cl2 (1 mL) was added TFA (5 mL) and stirred for 30 min at 23° C. Solvents removed under reduced pressure and residue partioned between CH2Cl2 (10 mL) and 1M NaOH (5 mL). The organic layer was dried over MgSO4 and reduced to a brown oil under reduced pressure. MS (ESI pos. ion) m/z (MH+): 221 (MH+). Calc'd exact mass for C11H12N2OS: 220.
Name
tert-butyl 2-(2-oxo-5-(thiophen-2-yl)pyridin-1(2H)-yl)ethylcarbamate
Quantity
125 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][CH:10]=[CH:11][CH:12]=2)=[CH:4][N:3]1[CH2:13][CH2:14][NH:15]C(=O)OC(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH2:15][CH2:14][CH2:13][N:3]1[CH:4]=[C:5]([C:8]2[S:9][CH:10]=[CH:11][CH:12]=2)[CH:6]=[CH:7][C:2]1=[O:1]

Inputs

Step One
Name
tert-butyl 2-(2-oxo-5-(thiophen-2-yl)pyridin-1(2H)-yl)ethylcarbamate
Quantity
125 mg
Type
reactant
Smiles
O=C1N(C=C(C=C1)C=1SC=CC1)CCNC(OC(C)(C)C)=O
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min at 23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents removed under reduced pressure and residue
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NCCN1C(C=CC(=C1)C=1SC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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